2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid
Overview
Description
“2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid” is a chemical compound with the CAS Number: 1240528-80-6 . It has a molecular weight of 278.71 . The IUPAC name for this compound is [3-(chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClO5S/c1-6-3-4-8 (17 (11,14)15)7 (2)10 (6)16-5-9 (12)13/h3-4H,5H2,1-2H3, (H,12,13) . This code provides a specific string of characters that represents the molecular structure of the compound.Scientific Research Applications
Adsorption and Thermodynamics
- Adsorption Studies : Poly-o-toluidine Zr(IV) phosphate has been used for the adsorption of phenoxy acetic acid derivatives, like 2,4,5-Trichlorophenoxy acetic acid, from aqueous solutions. This demonstrates effective removal of such compounds from water sources (Khan & Akhtar, 2011).
Conformational Analysis
- Conformational Comparisons : Research on molecular co-crystals containing various phenoxyacetic acid derivatives, including 2,6-dichlorophenoxy acetic acid, has been done using X-ray diffraction techniques. These studies help in understanding the structural behavior of these compounds (Lynch et al., 2003).
Environmental Concerns and Management
- Herbicide Movement and Management : Studies have been conducted on the movement of herbicides like 2,4-dichlorophenoxy acetic acid under different environmental conditions, such as irrigation regimes, and their impact on soil and water systems. These studies are crucial for environmental management and pollution control (Starrett, Christians, & Austin, 2000).
- Prevention of Vapors Emission : Research has focused on preventing the emission of vapors from the production process of herbicides, including 2,4-dichlorophenoxy acetic acid. This is important for reducing environmental pollution and improving air quality in industrial areas (Arsenijević et al., 2008).
Chemical Reactions and Synthesis
- Oxidation Mechanisms : Peroxy acids are utilized in reactions involving compounds like 2,6-dimethoxyacetophenone, showing the relevance of these compounds in various oxidation reactions (Gambarotti & Bjørsvik, 2015).
Herbicide Formulation and Effects
- Herbicide Formulation Research : There has been research on new formulations of 2,4-dichlorophenoxy-acetic acid, comparing it with existing forms and analyzing its efficacy and compatibility with fertilizers and surfactants (Volgas, Mack, & Roberts, 2005).
Toxicity and Environmental Impact
- Carcinogenic Risk Evaluation : Systematic reviews have been conducted to assess the carcinogenic risks associated with exposure to chlorophenoxy compounds, including 2,4-D, and their potential mechanisms. These studies are significant for understanding the health and environmental impact of these compounds (von Stackelberg, 2013).
Photochemical and Electrochemical Processes
- Advanced Oxidation Process : Research has optimized photo-electro/Persulfate/nZVI processes for the degradation of 2,4-Dichlorophenoxy acetic acid, highlighting the importance of these compounds in environmental remediation technologies (Mehralipour & Kermani, 2021).
Properties
IUPAC Name |
2-(3-chlorosulfonyl-2,6-dimethylphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO5S/c1-6-3-4-8(17(11,14)15)7(2)10(6)16-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYCVCUBZGTFST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.